(S)-2-(3-Vinylphenyl)pyrrolidine
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Overview
Description
(S)-2-(3-Vinylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a vinyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Vinylphenyl)pyrrolidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-vinylbenzaldehyde and (S)-proline.
Condensation Reaction: The aldehyde group of 3-vinylbenzaldehyde reacts with the amine group of (S)-proline to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the desired pyrrolidine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl-substituted derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted pyrrolidines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(S)-2-(3-Vinylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Vinylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a vinyl group.
(S)-2-(3-Phenyl)pyrrolidine: Lacks the vinyl substitution.
Uniqueness
(S)-2-(3-Vinylphenyl)pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization compared to its analogs.
Properties
Molecular Formula |
C12H15N |
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Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-2-(3-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m0/s1 |
InChI Key |
VJXQJOPRSOOAER-LBPRGKRZSA-N |
Isomeric SMILES |
C=CC1=CC(=CC=C1)[C@@H]2CCCN2 |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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